molecular formula C13H15NO4 B2724346 (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one CAS No. 129952-14-3

(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one

Cat. No.: B2724346
CAS No.: 129952-14-3
M. Wt: 249.266
InChI Key: YUQUPSUDOOOQRB-NSHDSACASA-N
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Description

(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This reaction can be catalyzed by bifunctional phase-transfer catalysts, which facilitate the formation of the oxazolidinone ring in good to high yields (up to 92%) under specific conditions, such as using PhCl as a solvent at 100°C within 12 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The incorporation of carbon dioxide into the oxazolidinone framework under solvent-free conditions is another method that has been explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with increased hydrogen content.

Mechanism of Action

The mechanism of action of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein translation . This mechanism is crucial for their antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct pharmacological properties and potential applications. Its methoxyacetyl and phenylmethyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQUPSUDOOOQRB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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